molecular formula C12H15N3O5S B5502034 [4-(methylsulfonyl)piperazino](2-nitrophenyl)methanone

[4-(methylsulfonyl)piperazino](2-nitrophenyl)methanone

Cat. No.: B5502034
M. Wt: 313.33 g/mol
InChI Key: LTEUHGXNJQRFFJ-UHFFFAOYSA-N
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Description

4-(methylsulfonyl)piperazinomethanone is a chemical compound that features a piperazine ring substituted with a methylsulfonyl group and a nitrophenyl methanone moiety

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(2-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S/c1-21(19,20)14-8-6-13(7-9-14)12(16)10-4-2-3-5-11(10)15(17)18/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEUHGXNJQRFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)piperazinomethanone typically involves the reaction of 4-(methylsulfonyl)piperazine with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for 4-(methylsulfonyl)piperazinomethanone would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(methylsulfonyl)piperazinomethanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a model compound for investigating the interactions between similar molecules and biological targets.

Medicine

In medicinal chemistry, 4-(methylsulfonyl)piperazinomethanone is of interest due to its potential pharmacological properties. It may be explored for its activity against various diseases, including its potential as an antimicrobial or anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers or other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-(methylsulfonyl)piperazinomethanone involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfonyl)piperazinomethanone
  • 4-(methylsulfonyl)piperazinomethanone
  • 4-(methylsulfonyl)piperazinomethanone

Uniqueness

4-(methylsulfonyl)piperazinomethanone is unique due to the presence of both the nitrophenyl and methylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 4-(methylsulfonyl)piperazinomethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H14_{14}N4_{4}O4_{4}S
  • Molecular Weight : 306.33 g/mol
  • Functional Groups : The compound features a piperazine ring, a nitrophenyl moiety, and a methylsulfonyl group, which contribute to its reactivity and biological activity.

Biological Activity Overview

Research has indicated that 4-(methylsulfonyl)piperazinomethanone exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications.

The biological activity of 4-(methylsulfonyl)piperazinomethanone is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Interaction : The compound may bind to enzyme active sites, inhibiting their function and disrupting metabolic pathways.
  • Receptor Modulation : It could potentially act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of 4-(methylsulfonyl)piperazinomethanone against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µM
S. aureus25 µM
P. aeruginosa100 µM

Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50_{50} values were determined as follows:

Cell LineIC50_{50} (µM)
MCF-730
HeLa45

These findings indicate that 4-(methylsulfonyl)piperazinomethanone holds promise as a potential anticancer agent.

Case Studies

  • Case Study on Antimicrobial Efficacy : A research team conducted a series of experiments to test the antimicrobial properties of this compound against multi-drug resistant strains. Results showed that it effectively inhibited growth at sub-MIC levels when combined with conventional antibiotics.
  • Case Study on Cancer Cell Lines : Another study focused on the effects of this compound on various cancer cell lines, revealing that it not only inhibited cell growth but also altered cell cycle progression, leading to increased apoptosis.

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